Molecular Weight and Pharmacokinetic Predictions: Ethyl vs. Methyl, Propyl, and Isopropyl Analogs
The molecular weight of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine (141.17 g/mol) positions it within the optimal range for oral bioavailability (Lipinski's Rule of Five) while providing a balanced lipophilicity profile . Comparative analysis with close analogs reveals that the 3-methyl derivative (MW 127.14 g/mol) may exhibit reduced metabolic stability due to lower steric protection, whereas the 3-propyl (MW 155.20 g/mol) and 3-isopropyl (MW 155.20 g/mol) derivatives may exceed ideal lipophilicity thresholds, potentially increasing off-target binding and reducing solubility [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 141.17 |
| Comparator Or Baseline | 3-Methyl analog: 127.14; 3-Propyl analog: 155.20; 3-Isopropyl analog: 155.20 |
| Quantified Difference | +14.03 vs. 3-methyl; -14.03 vs. 3-propyl/isopropyl |
| Conditions | Calculated values from chemical structure (free base forms) |
Why This Matters
The molecular weight of the ethyl analog strikes a critical balance between membrane permeability and aqueous solubility, influencing its utility in lead optimization and in vivo studies.
- [1] PubChem. (2025). 3-Methyl-1,2,4-oxadiazole-5-ethanamine (CID 75530725) and 2-(3-Propyl-1,2,4-oxadiazol-5-yl)ethanamine (CID 8810734). National Library of Medicine. View Source
